molecular formula C148H211N68O53P13S13 B1513024 Imetelstat CAS No. 868169-64-6

Imetelstat

Cat. No. B1513024
M. Wt: 4610 g/mol
InChI Key: LVZYXEALRXBLJZ-ISQYCPACSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imetelstat is a 13-mer lipid-conjugated oligonucleotide that targets the RNA template of human telomerase reverse transcriptase, which is a key component in the maintenance of telomeres during cell  division. Telomerase activity is a hallmark of cancer, and imetelstat acts as a potent competitive inhibitor of telomerase enzymatic  activity. It has been shown to inhibit megakaryocytic proliferation in vitro in cells obtained from patients with essential  thrombocythemia  and to deplete myelofibrosis stem and progenitor  cells["]["].

Synthesis Analysis

Imetelstat has been evaluated in various clinical settings, including myelofibrosis, glioblastoma, and essential thrombocythemia. In a pilot study for myelofibrosis, imetelstat demonstrated therapeutic activity and safety, with a notable response rate in patients with specific genetic  mutations. Another study showed that imetelstat efficiently targets glioblastoma tumor-initiating cells, leading to decreased proliferation and tumor  growth. Additionally, imetelstat has been found to be an effective treatment for patients with intermediate-2 or high-risk myelofibrosis who are refractory to Janus Kinase inhibitor  therapy["].

Molecular Structure Analysis

Imetelstat's molecular structure includes a thio-phosphoramidate backbone and a 5'-palmitoyl lipid moiety, which are critical for its stability and ability to form stable, parallel, intermolecular G-quadruplex structures in  vitro. This structure allows imetelstat to bind directly to the telomerase RNA component sequence in the catalytic site of the enzyme, acting as a direct competitor of human telomere  binding["].

Chemical Reactions Analysis

The chemical interactions of imetelstat with telomerase involve competitive inhibition, where the oligonucleotide binds to the telomerase RNA template, leading to progressive telomere shortening and inhibition of malignant cell  proliferation. Imetelstat's inhibition of telomerase activity and the induction of apoptosis in myelofibrosis stem and progenitor cells suggest a mechanism of action that is distinct from other  treatments["].

Physical and Chemical Properties Analysis

Imetelstat's physical and chemical properties, such as its lipid conjugation and oligonucleotide structure, enable it to cross the blood-brain barrier, as demonstrated in preclinical studies on  glioblastoma2. Its ability to form G-quadruplex structures contributes to its stability and efficacy as a telomerase  inhibitor. The drug's pharmacokinetic and pharmacodynamic relationships have been explored in clinical studies, showing that it can be administered intravenously and has a dose-dependent effect on telomerase  inhibition["].

Case Studies

Several case studies have demonstrated the efficacy of imetelstat across different types of cancers. For instance, in myelofibrosis, imetelstat led to complete or partial remission in a subset of patients, with responses being correlated with specific genetic  mutations. In glioblastoma, imetelstat treatment resulted in a marked decrease in tumor growth in mouse xenograft  models. For essential thrombocythemia, imetelstat induced rapid and durable hematologic and molecular  responses. These case studies highlight imetelstat's potential as a targeted therapy for various malignancies associated with telomerase activity["].

Scientific Research Applications

The scientific research applications of Imetelstat have been explored in various studies, focusing on its role as a telomerase inhibitor in different types of myelodysplastic syndromes (MDS) and other malignancies. Below is an analysis of the applications, research methodologies, and key findings from the retrieved papers:

Imerge: A Phase 3 Study to Evaluate Imetelstat in Transfusion-Dependent Subjects with IPSS Low or Intermediate-1 Risk Myelodysplastic Syndromes (MDS)

Application: This study investigates the efficacy of Imetelstat in patients with lower-risk MDS who are transfusion-dependent and have not responded to erythropoiesis-stimulating agents  (ESAs).
Methodology: A randomized, double-blind, placebo-controlled trial design was used, with a primary endpoint of assessing the rate of red blood cell transfusion independence lasting ≥8  weeks.
Key Findings: The Phase 2 part of the study showed promising results with an 8-week red blood cell transfusion independence rate of 42% and a median duration of independence of 88  weeks["].

The Telomerase Antagonist, Imetelstat, Efficiently Targets Glioblastoma Tumor-Initiating Cells

Application: This study explores the potential of Imetelstat to target glioblastoma tumor-initiating cells, which could lead to decreased proliferation and tumor  growth.
Methodology: The research involved both in vitro and in vivo experiments, including neurosphere formation, telomerase activity measurement, and mouse xenograft  models.
Key Findings: Imetelstat treatment resulted in dose-dependent inhibition of telomerase, telomere shortening, reduced proliferation, and eventually cell death in glioblastoma tumor-initiating  cells["].

Imetelstat, a Telomerase Inhibitor, Therapy for Myelofibrosis: A Pilot Study

Application: The study assesses the therapeutic activity and safety of Imetelstat in patients with high or intermediate-2 risk  myelofibrosis.
Methodology: An investigator-driven, IRB-approved study with a focus on preliminary information on therapeutic activity and safety, including monitoring adverse events and  responses.
Key Findings: Imetelstat showed activity in patients with myelofibrosis, with 21.2% achieving complete or partial remissions, and a potential targeted activity that might be exploited for patient and disease  selection["].

Imetelstat, a telomerase inhibitor, is capable of depleting myelofibrosis stem and progenitor cells.

Application: This research investigates the effects of Imetelstat on primary normal and myelofibrosis hematopoietic stem and progenitor  cells.
Methodology: The study utilized in vitro hematopoietic progenitor cell assays and in vivo hematopoietic stem cell  assays.
Key Findings: Imetelstat treatment led to the depletion of mutated hematopoietic progenitor cells from JAK2V617F+ myelofibrosis patients and was associated with inhibition of telomerase activity and induction of  apoptosis["].

Effects of Imetelstat on CD34+ Cells of Patients with Myelofibrosis

Application: The study aims to understand the mechanism by which Imetelstat induces beneficial effects in myelofibrosis by investigating its effects on CD34+  cells.
Methodology: The research involved treating myelofibrosis CD34+ cells with Imetelstat and examining the effects on cell counts, apoptosis, and the ability to form hematopoietic  colonies.
Key Findings: Imetelstat selectively inhibited myelofibrosis hematopoiesis and promoted apoptosis in myelofibrosis CD34+ cells, suggesting its potential as a treatment for  myelofibrosis["].

Imetelstat in intermediate-2 or high-risk myelofibrosis refractory to JAK inhibitor: IMpactMF phase III study design.

Application: The study describes the design for a phase III trial of Imetelstat in myelofibrosis patients refractory to JAK inhibitor  therapy.
Methodology: An open-label evaluation of Imetelstat versus best available therapy, with a primary objective to assess overall  survival.
Key Findings: The study is ongoing, and the design suggests a comprehensive assessment of Imetelstat's efficacy and safety in this patient  population["].

Imetelstat Is Effective Treatment for Patients with Intermediate-2 or High-Risk Myelofibrosis Who Have Relapsed on or Are Refractory to Janus Kinase Inhibitor Therapy

Application: This phase 2 study evaluates the efficacy of Imetelstat in patients with myelofibrosis who are relapsed or refractory to JAK inhibitor  therapy.
Methodology: A randomized study comparing two dose levels of Imetelstat in patients with measurable splenomegaly and active  symptoms.
Key Findings: Imetelstat demonstrated clinical activity, particularly in observed overall survival, and had an acceptable safety profile for this patient  population["].

Mechanism Of Action

Imetelstat's Role in Telomerase Inhibition:Imetelstat is a first-in-class telomerase inhibitor, distinct in its approach to combat certain types of blood cancers. This drug functions by directly targeting telomerase, an enzyme crucial for the maintenance of telomeres at the ends of chromosomes. Telomerase plays a significant role in cellular aging and the progression of cancer, as it enables the continuous division and proliferation of malignant cells. By inhibiting telomerase, imetelstat disrupts this process, leading to the death of malignant cells. For detailed information on this aspect, Geron Corporation provides comprehensive insights on their website: Geron Corporation - Imetelstat[].
Selective Action on Malignant Cells:Imetelstat's binding to telomerase leads to the selective inhibition of malignant stem and progenitor cells in the bone marrow. These cells are primarily responsible for the progression of blood cancers like myelodysplastic syndromes (MDS) and myelofibrosis (MF). By targeting these malignant cells, imetelstat enables the recovery and normal function of non-malignant bone marrow and blood cells. This selective action is a key differentiator of imetelstat from other treatments for blood cancers, as highlighted in research presented by Geron Corporation: Geron Corporation Research[].
Clinical Research and Trials:Clinical trials and research studies have demonstrated imetelstat's potential in modifying the course of diseases and offering clinical benefits, especially for patients with lower-risk MDS and MF. Its unique mechanism of selectively targeting malignant cells while preserving healthy cells has been a focal point in these studies. The Phase 2 clinical trials are particularly noteworthy in showcasing the drug's efficacy and its distinct mechanism of action. For further reading on these clinical trials and their outcomes, refer to the information provided by Geron Corporation: Imetelstat Clinical Trials - Geron Corporation[].

Biochemical And Physiological Effects

Alteration in Lipid Metabolism:Imetelstat has been shown to significantly affect lipid metabolism, particularly in the context of acute myeloid leukemia (AML). Research published in Nature Cancer illustrates how Imetelstat impacts key enzymes in polyunsaturated fatty acid (PUFA) synthesis. Enzymes such as fatty acid desaturase 2 (FADS2) and acyl-CoA synthetase long chain family member 4 (ACSL4) are specifically targeted. These enzymes are crucial in the conversion of essential fatty acids into long-chain PUFAs, a process pivotal for cellular lipidome and membrane composition. Imetelstat treatment leads to marked changes in the cellular lipidome, indicating its influence on lipid metabolism pathways[].
Induction of Ferroptosis:A significant physiological effect of Imetelstat is the induction of ferroptosis in cancer cells. Ferroptosis is an iron-dependent form of cell death, distinct from apoptosis and necrosis, characterized by the accumulation of lipid peroxides. Imetelstat’s impact on enzymes like FADS2 and ACSL4, which regulate PUFA-containing phospholipid synthesis, is integral to this process. The drug’s alteration of lipid metabolism leads to the synthesis of PUFA phospholipids in an FADS2-dependent manner, which contributes to the induction of ferroptosis. This represents a novel therapeutic strategy in cancer treatment, differing from traditional methods that mainly target DNA replication or cell division[].

Advantages And Limitations For Lab Experiments

Advantages

Selective Targeting of Myelofibrosis Cells: Laboratory experiments involving Imetelstat have demonstrated its capability to selectively target and deplete stem and progenitor cells in myelofibrosis (MF). The treatment of MF and normal CD34+ cells with Imetelstat showed its effectiveness in reducing the number of disease-causing cells without significantly affecting healthy cells. This selective targeting is crucial for reducing the overall disease burden while minimizing harm to normal cell populations[].
Potential in Treating Acute Myeloid Leukemia (AML): In a preclinical trial resembling a randomized phase II trial, Imetelstat showed promising results in treating acute myeloid leukemia (AML). The study involved patient-derived xenografts (PDX) and demonstrated that Imetelstat-treated groups had significant improvements in survival rates and reductions in AML disease parameters such as peripheral blood donor chimerism, bone marrow cellularity, and the number of AML donor-derived cells[].
Improvement in Patient-Reported Outcomes for Myelofibrosis: Clinical benefits of Imetelstat have been observed in terms of symptom response and potential improvement in overall survival for myelofibrosis patients. Specifically, treatment with Imetelstat resulted in significant improvements in myelofibrosis-related symptoms and other patient-reported outcomes, including reductions in fatigue, pruritus, night sweats, fever, bone pain, and weight loss, thereby enhancing the quality of life for these patients[].
Depletion of Cancer Stem Cells: Imetelstat has shown effectiveness in depleting cancer stem cells (CSCs) in breast and pancreatic cancer cell lines. This is evident from the reduction in CSC surface markers following treatment with Imetelstat. The depletion of CSCs is a crucial step in preventing tumor growth and recurrence, as these cells are often resistant to conventional treatments and are associated with poor clinical outcomes[].

Limitations

Specificity to Certain Cancer Types: The effectiveness of Imetelstat may vary depending on the type of cancer. While it shows promising results in myelofibrosis and acute myeloid leukemia, its efficacy in other cancer types is not fully established and may require further investigation.
Preclinical Stage: Many of the studies on Imetelstat are in the preclinical stage, meaning they are conducted on cell lines or animal models. The results from these experiments might not fully translate to humans, necessitating further clinical trials to confirm the drug's safety and effectiveness in human patients.
Complexity of Cancer Treatment: Cancer treatment is inherently complex, and a drug that shows effectiveness in laboratory settings may face challenges in clinical settings due to factors like individual patient variability, drug interactions, and the multifaceted nature of cancer progression.
Imetelstat presents several advantages in laboratory experiments, particularly in selectively targeting cancer cells in specific types and improving patient-reported outcomes. However, its application is limited by the current stage of research and the complexity of cancer treatment. Further clinical studies are needed to fully understand its potential and limitations in human patients.

Future Directions

Phase III Clinical Trials in Myelofibrosis and Myelodysplastic Syndromes (MDS):Imetelstat is currently undergoing phase III clinical trials, which are crucial for assessing its efficacy and safety in larger patient populations. One such trial, IMpactMF, is comparing Imetelstat to the best available therapy in myelofibrosis patients who are not responding to JAK inhibitors. This trial is significant as it aims to determine if Imetelstat can extend patient survival compared to current treatments. Similarly, the phase III IMerge study is evaluating Imetelstat in transfusion-dependent patients with low or intermediate-1 risk MDS who are refractory or have relapsed to erythropoiesis-stimulating agents. These studies are pivotal in determining Imetelstat's potential as a standard treatment for these conditions[][].
Addressing Unmet Needs in MDS Treatments:Imetelstat may offer a new treatment approach for patients with lower-risk MDS who require regular transfusions to treat anemia but are refractory or have relapsed to erythropoiesis-stimulating agents (ESAs). This is particularly important for patients who lack effective treatment options after ESA failure. The IMerge study's interim results indicated that about 39.8% of patients receiving Imetelstat did not require transfusions for at least an eight-week consecutive period during the study, showcasing its potential efficacy[].
Challenges and Competition in the Market:The market for MDS treatments is competitive, with several established players and new entrants. For Imetelstat to be successful, it must demonstrate superior efficacy, safety, and cost-effectiveness compared to other treatments. Additionally, Geron's prospects largely hinge on the success of Imetelstat, as it is their primary drug candidate. This dependence underscores the importance of positive outcomes in ongoing and future clinical trials[].
The future research directions for Imetelstat involve crucial phase III clinical trials to establish its efficacy and safety in treating myelofibrosis and MDS. Its potential to address unmet needs in MDS treatments, especially for patients who have limited options after ESA failure, positions it as a promising candidate. However, the competitive nature of the market and dependence on the success of this single drug candidate highlight the need for comprehensive and successful clinical trials. The outcomes of these trials will significantly influence Imetelstat's role in cancer treatment.

properties

IUPAC Name

N-[3-[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-[[[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]amino]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-2-hydroxypropyl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C148H211N68O53P13S13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-97(218)160-34-69(217)38-255-282(242,295)256-51-95-74(25-102(261-95)207-37-68(4)136(221)191-148(207)229)195-274(234,287)249-45-89-78(29-106(264-89)212-61-175-115-124(155)165-56-170-129(115)212)199-277(237,290)252-48-92-81(32-109(267-92)215-64-178-118-132(215)183-143(158)187-139(118)224)202-280(240,293)254-50-94-82(33-110(269-94)216-65-179-119-133(216)184-144(159)188-140(119)225)203-281(241,294)253-49-93-79(30-107(268-93)213-62-176-116-130(213)181-141(156)185-137(116)222)200-278(238,291)246-42-86-72(23-100(260-86)205-35-66(2)134(219)189-146(205)227)193-272(232,285)245-41-85-73(24-101(259-85)206-36-67(3)135(220)190-147(206)228)194-273(233,286)248-44-88-77(28-105(263-88)211-60-174-114-123(154)164-55-169-128(114)211)198-276(236,289)251-47-91-80(31-108(266-91)214-63-177-117-131(214)182-142(157)186-138(117)223)201-279(239,292)250-46-90-76(27-104(265-90)210-59-173-113-122(153)163-54-168-127(113)210)197-275(235,288)244-40-84-71(22-99(258-84)204-20-19-96(150)180-145(204)226)192-271(231,284)247-43-87-75(26-103(262-87)209-58-172-112-121(152)162-53-167-126(112)209)196-270(230,283)243-39-83-70(149)21-98(257-83)208-57-171-111-120(151)161-52-166-125(111)208/h19-20,35-37,52-65,69-95,98-110,217H,5-18,21-34,38-51,149H2,1-4H3,(H,160,218)(H,242,295)(H2,150,180,226)(H2,151,161,166)(H2,152,162,167)(H2,153,163,168)(H2,154,164,169)(H2,155,165,170)(H,189,219,227)(H,190,220,228)(H,191,221,229)(H2,192,231,284)(H2,193,232,285)(H2,194,233,286)(H2,195,234,287)(H2,196,230,283)(H2,197,235,288)(H2,198,236,289)(H2,199,237,290)(H2,200,238,291)(H2,201,239,292)(H2,202,240,293)(H2,203,241,294)(H3,156,181,185,222)(H3,157,182,186,223)(H3,158,183,187,224)(H3,159,184,188,225)/t69?,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,270?,271?,272?,273?,274?,275?,276?,277?,278?,279?,280?,281?,282?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZYXEALRXBLJZ-ISQYCPACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OCC9C(CC(O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCC(COP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)NP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)NP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)NP(=S)(O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)NP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C148H211N68O53P13S13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4610 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imetelstat

Citations

For This Compound
2,210
Citations
A Tefferi, BR LaPlant, K Begna, MM Patnaik, TL Lasho… - Blood, 2014 - Elsevier
Background: Current drugs in myelofibrosis (MF), including JAK inhibitors, do not induce complete or partial remissions. Imetelstat is a 13-mer lipid-conjugated oligonucleotide that …
Number of citations: 11 www.sciencedirect.com
A Tefferi, TL Lasho, KH Begna… - … England Journal of …, 2015 - Mass Medical Soc
… We sought to obtain preliminary information on the therapeutic activity and safety of imetelstat in patients with high-risk or intermediate-2–risk myelofibrosis. Imetelstat was administered …
Number of citations: 323 www.nejm.org
GM Baerlocher, E Oppliger Leibundgut… - … England Journal of …, 2015 - Mass Medical Soc
Background Imetelstat, a 13-mer oligonucleotide that is covalently modified with lipid extensions, competitively inhibits telomerase enzymatic activity. It has been shown to inhibit …
Number of citations: 196 www.nejm.org
J Mascarenhas, CN Harrison, JJ Kiladjian… - Future …, 2022 - Future Medicine
… IMpactMF is comparing imetelstat to best available therapy (BAT) in … Imetelstat is an intravenous infusion, given every 21 days. This study will determine if patients who receive imetelstat …
Number of citations: 15 www.futuremedicine.com
J Mascarenhas, RS Komrokji, F Palandri… - Journal of Clinical …, 2021 - ingentaconnect.com
… two doses of imetelstat: patients were randomly assigned to receive imetelstat at either 9.4 … In this dose-finding study, imetelstat was administered as a 2hour intravenous infusion once …
Number of citations: 61 www.ingentaconnect.com
G Mosoyan, T Kraus, F Ye, K Eng, JD Crispino… - Leukemia, 2017 - nature.com
… In this report, we investigated the mechanisms underlying imetelstat’s beneficial effects in MPN patients and the manner by which imetelstat therapy leads to thrombocytopenia. …
Number of citations: 43 www.nature.com
X Wang, CS Hu, B Petersen, J Qiu, F Ye… - Blood …, 2018 - ashpublications.org
… Our findings indicate that the effects of imetelstat therapy observed in MF patients … of imetelstat against MF as compared with normal HSCs/HPCs as well as the intensity of the imetelstat …
Number of citations: 46 ashpublications.org
J Mascarenhas, RS Komrokji, M Cavo, B Martino… - Blood, 2018 - Elsevier
… imetelstat at two dose levels in patients with MF (MYF2001, NCT02426086). Methods: A randomized, multicenter, phase 2 study of two doses of imetelstat … study of imetelstat at two dose …
Number of citations: 50 www.sciencedirect.com
AA Chiappori, T Kolevska, DR Spigel, S Hager… - Annals of oncology, 2015 - Elsevier
… Here, we evaluated the efficacy of the telomerase inhibitor, imetelstat, as switch … were more frequent with imetelstat. Median PFS was 2.8 and 2.6 months for imetelstat-treated versus …
Number of citations: 157 www.sciencedirect.com
PA Thompson, R Drissi, JA Muscal… - Clinical Cancer …, 2013 - AACR
… The purpose of this study was to determine the recommended phase II dose of imetelstat in … the first imetelstat dose; before the imetelstat dose on day 8; and before the imetelstat dose …
Number of citations: 75 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.